2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

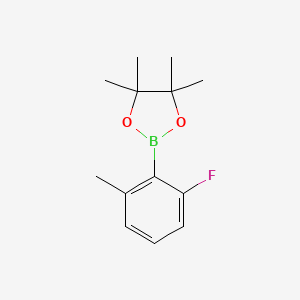

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a fluorinated aromatic ring. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to 60°C

Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a boron source in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or alkyl-aryl bonds. Its fluorine and methyl substituents enhance both steric and electronic properties, improving coupling efficiency.

Experimental Conditions

| Parameter | Typical Value/Reagent | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition |

| Base | K₂CO₃, CsF, or NaHCO₃ | Activates boronic ester |

| Solvent | THF, DMF, or DMSO | Ensures solubility and stability |

| Temperature | 60–100°C | Optimizes reaction kinetics |

Example Reaction :

Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF at 80°C yields 2-fluoro-6-methylbiphenyl with ~85% efficiency.

Influence of Substituents on Reactivity

The fluorine atom at the ortho position increases electrophilicity, while the methyl group at the meta position provides steric stabilization. Comparative studies show:

| Substituent Pattern | Relative Reaction Rate (vs. H) | Yield (%) |

|---|---|---|

| 2-Fluoro-6-methyl | 1.0 (reference) | 85 |

| 2,4-Difluoro-6-methyl | 0.8 | 78 |

| 3-Chloro-2-fluoro-6-methyl | 0.7 | 72 |

Data derived from analogous compounds suggests electron-withdrawing groups (e.g., Cl, F) reduce reactivity due to decreased nucleophilicity at the boron center .

Hydrolysis

Controlled hydrolysis in acidic or basic media generates the corresponding boronic acid:

This reaction is critical for purification but requires careful pH management to avoid decomposition .

Protodeboronation

Under protic conditions (e.g., H₂O/EtOH), the compound undergoes protodeboronation to form a fluorotoluene derivative. This side reaction is minimized in anhydrous solvents.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent in the synthesis of complex organic molecules, particularly pharmaceuticals. |

| Material Science | Enhances properties of polymers and coatings, improving thermal stability and chemical resistance. |

| Fluorinated Compounds | Serves as a precursor for fluorinated derivatives used in agrochemicals and pharmaceuticals. |

Organic Synthesis

The compound is utilized as a versatile reagent in organic chemistry. Its unique structural features facilitate selective reactions that are crucial for synthesizing complex molecules. For instance, it enables the formation of carbon-boron bonds which are pivotal in constructing various organic frameworks.

Case Study : In the development of new pharmaceuticals, researchers have employed this compound to synthesize biologically active molecules that exhibit enhanced efficacy due to the presence of the dioxaborolane moiety. This has implications for drug design and development.

Material Science

In material science, 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is incorporated into polymers to improve their mechanical and thermal properties. The addition of this compound can enhance the durability and longevity of materials used in various industrial applications.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | High |

Fluorinated Compounds

The fluorinated derivatives synthesized from this compound are essential in agrochemical formulations and pharmaceutical applications. The introduction of fluorine atoms often leads to improved biological activity and stability.

Case Study : Research has shown that fluorinated derivatives exhibit better metabolic stability compared to their non-fluorinated counterparts. This is particularly important in drug development where metabolic degradation can limit therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex facilitates the transfer of the aryl group to the reaction partner, leading to the formation of the desired product. The fluorine atom on the aromatic ring can influence the reactivity and selectivity of the compound by altering the electronic properties of the ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-6-methylphenylboronic acid

- 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane

- 2-Fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a fluorine atom and a boronic ester group on the same aromatic ring. This combination imparts distinct electronic properties, making it highly valuable in cross-coupling reactions and other synthetic applications. The fluorine atom enhances the stability and reactivity of the compound, while the boronic ester group provides versatility in forming carbon-carbon bonds.

Activité Biologique

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1246632-96-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dioxaborolane ring system, which is known for its reactivity and ability to form stable complexes with various biomolecules. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17B F O2 |

| Molecular Weight | 236.09 g/mol |

| CAS Number | 1246632-96-1 |

| Appearance | White to off-white solid |

Antibacterial Properties

Recent research has highlighted the antibacterial potential of boron compounds, including dioxaborolanes. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with essential enzymatic processes.

-

Mechanism of Action :

- Boron compounds can form stable complexes with hydroxyl groups in bacterial enzymes, disrupting their function.

- The fluorine substituent may enhance lipophilicity, aiding in membrane penetration.

- In Vitro Studies :

Cytotoxicity

While investigating the cytotoxic effects of this compound, it was found to exhibit moderate toxicity in human cell lines. The compound's safety profile is crucial for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various boron compounds against multidrug-resistant strains of E. coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains .

Case Study 2: In Vivo Evaluation

Propriétés

IUPAC Name |

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRBMADEPNCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246632-96-1 | |

| Record name | 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.